molecular formula C11H9ClN2O4S B404801 4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide

4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B404801
M. Wt: 300.72g/mol
InChI Key: HAAUYRHTOYLFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chloro, nitro, and thiophene moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.

    Amidation: Formation of the amide bond by reacting the chloronitrobenzene with an appropriate amine.

    Thiophene Ring Formation: Cyclization to form the tetrahydrothiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide would depend on its specific biological target. Generally, compounds with nitro and chloro groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring may also play a role in binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzamide: Lacks the thiophene ring.

    3-Nitro-N-(2-oxo-tetrahydro-thiophen-3-yl)-benzamide: Lacks the chloro group.

    4-Chloro-N-(2-oxo-tetrahydro-thiophen-3-yl)-benzamide: Lacks the nitro group.

Uniqueness

The presence of both the nitro and chloro groups, along with the thiophene ring, makes 4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide unique. These functional groups may contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H9ClN2O4S

Molecular Weight

300.72g/mol

IUPAC Name

4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H9ClN2O4S/c12-7-2-1-6(5-9(7)14(17)18)10(15)13-8-3-4-19-11(8)16/h1-2,5,8H,3-4H2,(H,13,15)

InChI Key

HAAUYRHTOYLFAP-UHFFFAOYSA-N

SMILES

C1CSC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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